molecular formula C16H15BrN2O3 B2376175 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate CAS No. 478066-81-8

2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate

Cat. No.: B2376175
CAS No.: 478066-81-8
M. Wt: 363.211
InChI Key: MQVLTEHCDXJJBH-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate indicates that it may pose certain hazards, although specific details are not provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate typically involves the reaction of 3-bromobenzoyl chloride with 2-aminoethyl N-phenylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The bromobenzoyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzoyl)amino]ethyl N-phenylcarbamate
  • 2-[(3-Fluorobenzoyl)amino]ethyl N-phenylcarbamate
  • 2-[(3-Methylbenzoyl)amino]ethyl N-phenylcarbamate

Comparison

Compared to its analogs, 2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate exhibits unique properties due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing its reactivity and interaction with molecular targets. The bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVLTEHCDXJJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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